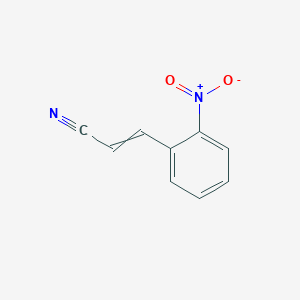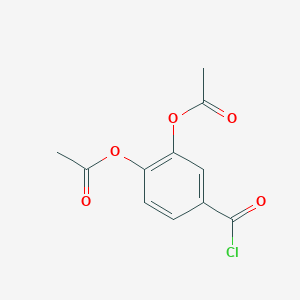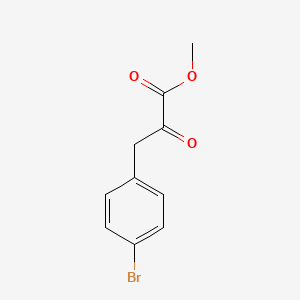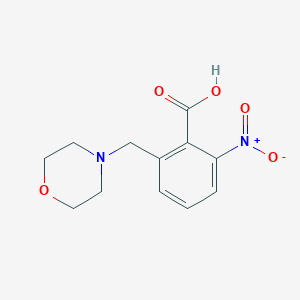
2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid is an organic compound that features a morpholine ring attached to a benzoic acid core, with a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the morpholine group. One common method includes:
Nitration: Starting with a benzoic acid derivative, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Morpholine Introduction: The nitro-benzoic acid derivative is then reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The morpholine group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-Morpholin-4-ylmethyl-6-amino-benzoic acid.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: 2-Morpholin
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)11-9(2-1-3-10(11)14(17)18)8-13-4-6-19-7-5-13/h1-3H,4-8H2,(H,15,16) |
InChI Key |
HOGPKNMMOUTFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

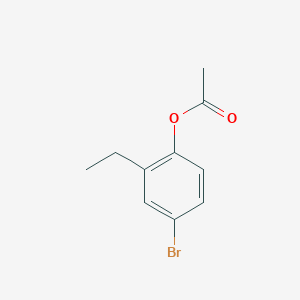
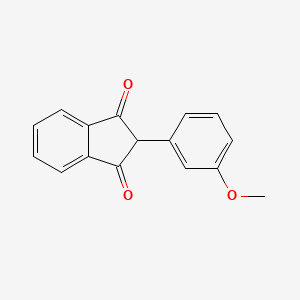
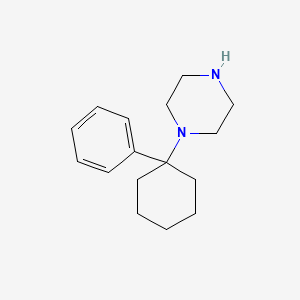
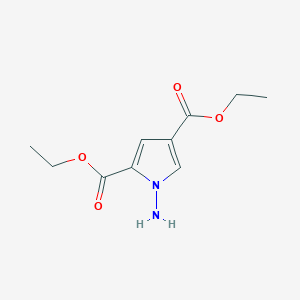
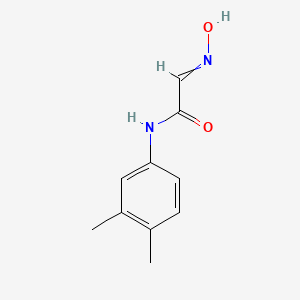
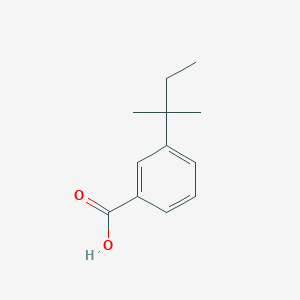
amino}cyclopropane-1-carboxylic acid](/img/structure/B8658121.png)
![N-(6-Chloro-4-(2-ethoxyethoxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8658123.png)
